![molecular formula C13H14F3N5O2 B2447015 N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)morpholine-4-carboxamide CAS No. 2034320-18-6](/img/structure/B2447015.png)
N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)morpholine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a [1,2,4]triazolo[4,3-a]pyridine core, which is a type of fused heterocyclic compound. This core is known to exhibit diverse biological activities, including antifungal, anticonvulsant, herbicidal, antimicrobial, and anticancer activities . The compound also contains a trifluoromethyl group, which is often used in medicinal chemistry due to its ability to modulate the physical, chemical, and biological properties of molecules .
Scientific Research Applications
- Researchers have synthesized a series of novel triazolo [4,3-a]pyrazine derivatives, including this compound, and evaluated their antibacterial activity . Some of these derivatives demonstrated moderate to good antibacterial effects against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains. Notably, compound 2e exhibited superior antibacterial activity, comparable to the first-line agent ampicillin.
- The targets involved in parasitic growth processes can be inhibited by compounds like this one, potentially offering antiparasitic effects . Further studies could explore its efficacy against specific parasites.
- Nitrogen-containing heterocycles, such as triazoles, serve as essential backbones for many drugs. This compound’s unique structure may inspire drug development efforts, especially in the context of antimicrobial agents .
- While not directly studied for antiviral activity, its structural features warrant investigation. Similar compounds have shown promise as antiviral agents .
- The trifluoromethyl group and triazolo ring system could potentially interact with enzymes. Exploring its inhibitory effects on specific enzymes (e.g., carbonic anhydrase) might reveal valuable insights .
Antibacterial Activity
Antiparasitic Potential
Drug Development
Antiviral Research
Enzyme Inhibition
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as triazolo[4,3-a]pyrazine derivatives, have been found to exhibit antibacterial activities . They have shown moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains . Another compound with a similar structure exhibited excellent anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines and also possessed superior c-Met kinase inhibition ability .
Mode of Action
Compounds with similar structures have been found to interact with their targets in a way that inhibits their function . For instance, some triazolo[4,3-a]pyrazine derivatives have shown to inhibit the growth of bacteria , while others have demonstrated the ability to inhibit c-Met kinase, a protein involved in cell growth, survival, and migration .
Biochemical Pathways
Based on the antibacterial and anti-tumor activities of similar compounds, it can be inferred that this compound may affect pathways related to bacterial growth and cell proliferation .
Pharmacokinetics
The pharmacokinetic properties of similar compounds have been studied in silico . These studies can provide insights into the compound’s bioavailability and its potential as a drug candidate.
Result of Action
Similar compounds have shown to inhibit the growth of bacteria and cancer cells . This suggests that this compound may have similar effects.
properties
IUPAC Name |
N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]morpholine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N5O2/c14-13(15,16)9-2-1-3-21-10(18-19-11(9)21)8-17-12(22)20-4-6-23-7-5-20/h1-3H,4-8H2,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPGAKSOPOGVBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NCC2=NN=C3N2C=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)morpholine-4-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.